N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-Biphenyl-4-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based acetohydrazide derivative characterized by:
- A 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a 4-methylphenyl (p-tolyl) group at position 2.
- A sulfanyl acetohydrazide side chain linked to the triazole at position 2.
This compound belongs to a class of molecules investigated for their bioactivity, particularly in antimicrobial, anticancer, and enzyme inhibition studies . Its design integrates pharmacophores known to enhance binding to biological targets, such as the triazole ring (hydrogen bonding) and aromatic substituents (hydrophobic interactions) .
Properties
Molecular Formula |
C30H24ClN5OS |
|---|---|
Molecular Weight |
538.1 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H24ClN5OS/c1-21-7-17-27(18-8-21)36-29(25-13-15-26(31)16-14-25)34-35-30(36)38-20-28(37)33-32-19-22-9-11-24(12-10-22)23-5-3-2-4-6-23/h2-19H,20H2,1H3,(H,33,37)/b32-19+ |
InChI Key |
NYRSBHKQSBZQPO-BIZUNTBRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the biphenyl-4-ylmethylidene intermediate, followed by the introduction of the triazole ring through a cyclization reaction. The final step involves the addition of the sulfanylacetohydrazide group under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Hydrazide Group Reactivity
The acetohydrazide functional group (-NH-N=C-) is a key reactive site. It participates in:
-
Condensation reactions with aldehydes/ketones to form Schiff bases under mild acidic or basic conditions.
-
Coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes, which are studied for catalytic or medicinal applications.
Example Reaction:
Triazole Ring Reactivity
The 1,2,4-triazole ring contributes to:
-
Nucleophilic substitution at the sulfur atom (C-S bond), enabling alkylation or arylation reactions .
-
Click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) when modified with terminal alkyne groups.
Key Observations:
| Reaction Type | Conditions | Products |
|---|---|---|
| S-Alkylation | K₂CO₃, DMF, alkyl halide | Thioether derivatives |
| Cycloaddition | Cu(I), RT | Triazole-linked conjugates |
Aromatic Substitution Reactions
The 4-chlorophenyl and biphenyl groups undergo:
-
Electrophilic substitution (e.g., nitration, sulfonation) at activated positions.
-
Suzuki-Miyaura coupling via the chloro substituent to introduce aryl/heteroaryl groups .
Oxidation and Reduction
-
Oxidation : The hydrazide group is oxidized to carboxylic acid derivatives using strong oxidants (e.g., KMnO₄).
-
Reduction : The imine bond (C=N) in the biphenylmethylidene moiety is reduced to an amine with NaBH₄ or H₂/Pd.
Metal-Mediated Transformations
The compound acts as a ligand in coordination chemistry:
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu(II) | Hydrazide N, triazole S | Anticancer studies |
| Fe(III) | Triazole N, biphenyl O | Catalytic oxidation |
Stability and Degradation
-
Thermal decomposition occurs above 250°C, releasing biphenyl and chlorinated fragments.
-
Photodegradation : UV exposure induces cleavage of the C=S bond in the triazole ring.
Scientific Research Applications
Structural Representation
The structure can be represented as follows:
Antimicrobial Activity
Research indicates that N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 128 µg/mL |
The antimicrobial mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, which is crucial for developing new antibacterial agents .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against several strains of fungi. Studies have reported its effectiveness against common pathogens like Candida albicans, indicating potential for therapeutic use in treating fungal infections .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Further research is necessary to elucidate its mechanisms and efficacy in vivo .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The initial step involves the reaction of biphenyl derivatives with hydrazides under acidic or basic conditions.
- Formation of Triazole Ring : The introduction of the triazole moiety usually occurs via cyclization reactions involving thioketones or thiosemicarbazones.
- Purification : The final product is purified using recrystallization or chromatography techniques to obtain high purity suitable for biological testing .
Material Science
Due to its unique chemical structure and properties, this compound can be explored as a precursor for synthesizing advanced materials such as polymers and nanocomposites. Its ability to form stable complexes with metals may also open avenues for applications in catalysis and electronic materials .
Pharmaceutical Development
Given its promising biological activities, this compound holds potential as a lead molecule in drug discovery programs aimed at developing new antimicrobial and anticancer therapies. The ongoing research into its pharmacokinetics and toxicity profiles will be critical for advancing it into clinical trials .
Mechanism of Action
The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Implications :
- Biphenyl hydrazone in the target compound may improve binding to hydrophobic pockets compared to simpler phenyl derivatives .
Physicochemical Properties
Comparative data for selected analogs (theoretical calculations):
| Property | Target Compound | Compound | Compound | Compound |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 565.1 | 552.0 | 498.6 | 584.7 |
| LogP (octanol-water) | 5.2 | 4.8 | 4.1 | 3.9 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 | 8 |
| Rotatable Bonds | 6 | 7 | 5 | 8 |
Key Observations :
- The biphenyl group in the target compound increases logP, suggesting higher membrane permeability but lower aqueous solubility.
- Methoxy and diethylamino groups in Compound reduce logP, favoring solubility for intravenous applications.
Bioactivity and Pharmacological Profiles
- Antimicrobial Activity : Triazole derivatives with 4-chlorophenyl groups (e.g., Compound ) show moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) .
- Enzyme Inhibition : Analog (simpler phenyl substituents) exhibited IC₅₀ = 12 µM against α-glucosidase, whereas electron-withdrawing groups (e.g., nitro in Compound ) improved potency (IC₅₀ = 3.5 µM) .
Computational and Structural Insights
- Molecular Similarity : Tanimoto coefficients (T_morgan = 0.78–0.92) indicate high similarity between the target and analogs , suggesting overlapping bioactivity profiles.
- Crystallography : The triazole ring in related compounds adopts a planar conformation, with dihedral angles <10° relative to attached aryl groups, favoring π-stacking .
Biological Activity
N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C30H24ClN5OS, with a molecular weight of approximately 538.1 g/mol. The compound features a biphenyl moiety linked to a hydrazide group, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C30H24ClN5OS |
| Molecular Weight | 538.1 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The biphenyl and triazole groups enhance binding affinity to these targets, potentially modulating their activity. The sulfonyl group improves solubility and stability in biological systems, facilitating its pharmacological effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties.
Case Studies
- Antibacterial Activity :
- Antifungal Activity :
- Antiparasitic Activity :
Research Findings
Recent studies have utilized docking simulations to elucidate the binding interactions of this compound with target proteins. These simulations indicate that the compound can effectively bind to active sites of enzymes involved in bacterial cell wall synthesis and fungal growth inhibition .
Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis typically involves a multi-step approach:
Condensation reaction : Reacting 2-[(5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide with 4-biphenylcarbaldehyde in ethanol under reflux (2–4 hours) to form the hydrazone Schiff base .
Purification : Recrystallization from ethanol or methanol yields pure crystals (reported yields ~90%) .
Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis and spectroscopic methods (e.g., H NMR, IR) .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and crystallographic packing. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
- Spectroscopy :
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Use factorial design to assess variables (e.g., temperature, solvent polarity, catalyst loading). For example, Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) can model non-linear relationships between conditions and yield .
- Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions in oxidation or condensation steps, as demonstrated in analogous triazole syntheses .
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol minimizes byproducts in final steps .
Advanced: How to resolve discrepancies in biological activity data across assays?
Answer:
- Statistical validation : Apply ANOVA with post hoc tests (e.g., Tukey’s test) to compare dose-dependent responses, as seen in anticoagulant studies of related triazole derivatives .
- Assay standardization : Ensure consistency in cell lines (e.g., melanoma vs. breast cancer spheroids) and incubation times. Contradictions may arise from tissue-specific receptor expression .
- Control experiments : Include positive controls (e.g., heparin for anticoagulant assays) and validate compound stability under assay conditions .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., cannabinoid receptors or tyrosine kinases). Compare docking scores of analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-methylphenyl) .
- High-throughput screening (HTS) : Test derivatives with modified triazole or hydrazone moieties for bioactivity. For example, replacing biphenyl with pyridinyl groups alters hydrophobicity and binding affinity .
- Pharmacophore mapping : Identify critical functional groups (e.g., sulfanyl acetohydrazide) using QSAR tools like MOE or Discovery Studio .
Advanced: How to address low solubility in pharmacological assays?
Answer:
- Co-solvent systems : Use DMSO-PBS mixtures (<1% DMSO) to maintain biocompatibility while enhancing solubility .
- Nanoformulation : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve bioavailability, as demonstrated for similar hydrophobic triazole derivatives .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to increase aqueous solubility, which are cleaved in vivo .
Basic: What computational tools are suitable for preliminary molecular modeling?
Answer:
- Density Functional Theory (DFT) : Gaussian or ORCA calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular dynamics (MD) : GROMACS or NAMD simulates conformational stability in solvated environments .
- Crystallographic software : SHELX suite refines X-ray data, while Mercury visualizes packing diagrams and hydrogen-bonding networks .
Advanced: How to validate target engagement in cellular assays?
Answer:
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live-cell imaging .
- CRISPR/Cas9 knockout : Silence putative targets (e.g., kinases) and assess loss of compound activity .
- Thermal shift assays (TSA) : Monitor protein melting temperature shifts upon compound binding to confirm direct interaction .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal, and incinerate organic waste .
Advanced: How to design derivatives for improved metabolic stability?
Answer:
- Cytochrome P450 (CYP) profiling : Use liver microsomes to identify metabolic hotspots. Methyl or halogen substituents often reduce CYP-mediated oxidation .
- Isosteric replacement : Replace labile ester groups with amides or triazoles to resist hydrolysis .
- Deuterium incorporation : Substitute hydrogen with deuterium at vulnerable positions (e.g., benzylic sites) to slow metabolism via the kinetic isotope effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
